molecular formula C19H14BrNO B3441189 N-4-biphenylyl-2-bromobenzamide

N-4-biphenylyl-2-bromobenzamide

Cat. No.: B3441189
M. Wt: 352.2 g/mol
InChI Key: RKEKWRUJDZLBCJ-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-4-bromobenzamide (Fig. 1) is a brominated benzamide derivative synthesized via reactions involving 2-nitroaniline as a precursor. Its crystal structure, determined through single-crystal X-ray diffraction at 123 K, reveals two distinct molecules (A and B) in the asymmetric unit, a feature attributed to conformational flexibility in the solid state . Key crystallographic parameters include a mean σ(C–C) bond deviation of 0.006 Å, an R factor of 0.049, and a data-to-parameter ratio of 29.0, indicating high structural reliability . The compound’s structure is characterized by a nitro-substituted phenyl ring and a brominated benzamide moiety, making it a candidate for studying steric and electronic effects in aromatic systems.

Properties

IUPAC Name

2-bromo-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO/c20-18-9-5-4-8-17(18)19(22)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEKWRUJDZLBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Parameters of N-(2-Nitrophenyl)-4-bromobenzamide and 4MNB

Parameter N-(2-Nitrophenyl)-4-bromobenzamide (Molecule A) N-(2-Nitrophenyl)-4-bromobenzamide (Molecule B) 4MNB
C–Br bond length (Å) 1.901(3) 1.905(3) 1.890(3)
C=O bond length (Å) 1.221(4) 1.225(4) 1.229(3)
Torsion angle (°)* 36.2(3) 34.9(3) 25.8(3)

*Torsion angle between benzamide and aryl rings.

Key Observations:

Bond Length Variations :

  • The C–Br bond in the title compound (1.901–1.905 Å) is marginally longer than in 4MNB (1.890 Å), likely due to electron-withdrawing effects from the nitro group reducing electron density at the bromine atom .
  • The C=O bond lengths are comparable but slightly shorter in the title compound (1.221–1.225 Å vs. 1.229 Å in 4MNB), suggesting weaker resonance stabilization in the absence of the methoxy group .

Conformational Differences :

  • The torsion angles between the benzamide and aryl rings are larger in the title compound (34.9–36.2° vs. 25.8° in 4MNB), indicating greater steric hindrance from the nitro group without the methoxy substituent to mitigate repulsion .

Crystal Packing :

  • The title compound’s asymmetric unit contains two molecules, a feature absent in 4MNB. This polymorphism may arise from divergent intermolecular interactions, such as C–H···O and π–π stacking, influenced by the nitro group’s orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-4-biphenylyl-2-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-4-biphenylyl-2-bromobenzamide

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